2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
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Description
2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C15H18ClFN6O and its molecular weight is 352.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.1214651 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) , which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . GPR119 plays a crucial role in regulating glucose homeostasis by stimulating insulin release and promoting the secretion of incretin hormones such as GLP-1 (glucagon-like peptide-1).
Mode of Action
The compound acts as an agonist of GPR119. Upon binding to this receptor, it activates intracellular signaling pathways that lead to the release of insulin from pancreatic β-cells and the secretion of GLP-1 from enteroendocrine cells . This dual action enhances glucose-dependent insulin release and improves glycemic control.
Biochemical Pathways
The activation of GPR119 by this compound triggers several downstream signaling pathways, including the cAMP (cyclic adenosine monophosphate) pathway . Increased cAMP levels result in the activation of protein kinase A (PKA), which subsequently enhances insulin secretion and GLP-1 release . These pathways collectively contribute to better regulation of blood glucose levels.
Pharmacokinetics
The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys . These properties ensure good bioavailability and effective systemic action.
Result of Action
At the molecular level, the compound’s action results in increased insulin secretion and enhanced GLP-1 levels, leading to improved glucose uptake by cells and better glycemic control . At the cellular level, this translates to reduced blood glucose levels and potentially improved outcomes for patients with type 2 diabetes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other medications or dietary components can affect its absorption and metabolism .
This comprehensive understanding of the compound’s mechanism of action highlights its potential as a therapeutic agent for managing type 2 diabetes by targeting GPR119 and modulating key biochemical pathways involved in glucose regulation.
: Source
Properties
IUPAC Name |
2-[3-[(5-chloropyrimidin-2-yl)-methylamino]azetidin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN6O/c1-8(2)12-11(17)13(24)21-15(20-12)23-6-10(7-23)22(3)14-18-4-9(16)5-19-14/h4-5,8,10H,6-7H2,1-3H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVNNVZPDFZRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=N1)N2CC(C2)N(C)C3=NC=C(C=N3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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